- Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in Water, Organic Letters, 2022, 24(25), 4569-4574

Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)

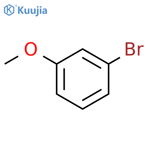

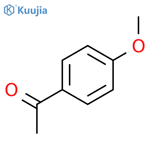

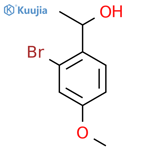

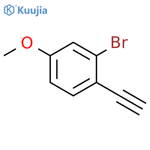

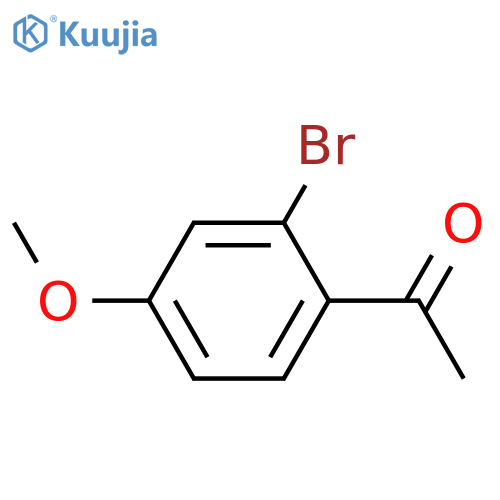

89691-67-8 structure

Nome do Produto:1-(2-Bromo-4-methoxy-phenyl)-ethanone

1-(2-Bromo-4-methoxy-phenyl)-ethanone Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(2-Bromo-4-methoxyphenyl)ethanone

- 1-(2-BroMo-4-Methoxy-phenyl)-ethanone

- Ethanone, 1-(2-bromo-4-methoxyphenyl)-

- 1-acetyl-2-bromo-4-methoxybenzene

- 2-Brom-4-methoxyacetophenon

- 2-bromo-4-methoxyacetophenone

- 2-bromo-p-methoxyacetophenone

- 3-bromo-4-methoxyacetophenone

- p-Methoxybromoacetophenone

- 2'-bromo-4'-methoxyacetophenone

- 1-(2-bromo-4-methoxyphenyl)ethan-1-one

- YCISNMVJZZPXBG-UHFFFAOYSA-N

- 1-(2-bromo-4-methoxyphenyl)-ethanone

- NE11531

- SY003342

- ST50331370

- Z1874954818

- 2 in

- 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)

- DA-31490

- AC1208

- EN300-126544

- DTXSID00443115

- CS-11030

- Z454080406

- C9H9BrO2

- MFCD00465443

- CS-0130358

- AKOS010003643

- SCHEMBL898467

- 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone

- 89691-67-8

- 1-(2-Bromo-4-methoxy-phenyl)-ethanone

-

- MDL: MFCD00465443

- Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3

- Chave InChI: YCISNMVJZZPXBG-UHFFFAOYSA-N

- SMILES: O=C(C)C1C(Br)=CC(OC)=CC=1

Propriedades Computadas

- Massa Exacta: 227.97900

- Massa monoisotópica: 227.97859g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

- Complexidade: 170

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.5

- Superfície polar topológica: 26.3

Propriedades Experimentais

- PSA: 26.30000

- LogP: 2.66030

1-(2-Bromo-4-methoxy-phenyl)-ethanone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-5g |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 98% | 5g |

¥1225.0 | 2022-09-28 | |

| Enamine | EN300-126544-1.0g |

1-(2-bromo-4-methoxyphenyl)ethan-1-one |

89691-67-8 | 95.0% | 1.0g |

$28.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-5g |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 98% | 5g |

¥1225.0 | 2023-04-08 | |

| Enamine | EN300-126544-10.0g |

1-(2-bromo-4-methoxyphenyl)ethan-1-one |

89691-67-8 | 95.0% | 10.0g |

$220.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-50mg |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 98% | 50mg |

¥55.0 | 2022-09-28 | |

| TRC | B696810-250mg |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 250mg |

$ 81.00 | 2023-04-18 | ||

| TRC | B696810-100mg |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B696810-500mg |

1-(2-Bromo-4-methoxy-phenyl)-ethanone |

89691-67-8 | 500mg |

$ 121.00 | 2023-04-18 | ||

| Apollo Scientific | OR315843-1g |

2'-Bromo-4'-methoxyacetophenone |

89691-67-8 | 98% | 1g |

£23.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D686468-5g |

2'-Bromo-4'-methoxyacetophenone |

89691-67-8 | 97% | 5g |

$135 | 2023-09-03 |

1-(2-Bromo-4-methoxy-phenyl)-ethanone Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C; < 5 °C → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt

Referência

- Synthesis of dibenzo[fg,op]naphthacene derivatives, Jishou Daxue Xuebao, 2007, 28(2), 95-99

Método de produção 3

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthacene, Chinese Journal of Chemistry, 2007, 25(11), 1762-1765

Método de produção 4

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties, Journal of the American Chemical Society, 2019, 141(6), 2535-2544

Método de produção 5

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; 5 °C → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid Framework, Langmuir, 2007, 23(3), 1281-1286

Método de produção 6

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; overnight, rt

Referência

- Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diester, Tetrahedron, 2010, 66(30), 5671-5674

Método de produção 7

Condições de reacção

1.1 Catalysts: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ; 8 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent, Indian Journal of Chemistry, 2020, (12), 1861-1867

Método de produção 8

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization, Organic Letters, 2022, 24(32), 5994-5999

Método de produção 9

Condições de reacção

1.1 Catalysts: 2210272-60-7 ; overnight, 50 °C

Referência

- Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and application, Tetrahedron, 2018, 74(15), 1926-1932

Método de produção 10

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),

Método de produção 11

Condições de reacção

1.1 Reagents: Sulfuric acid , Bromine Solvents: Methanol ; rt

Referência

- Synthesis of benzofuran derivatives and their effect on promoting bone formation, Huaxi Yaoxue Zazhi, 2015, 30(6), 631-634

Método de produção 12

Condições de reacção

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt

Referência

- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940

Método de produção 13

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; -20 °C; 3 h, -20 °C

Referência

- Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenones, Chinese Chemical Letters, 2015, 26(10), 1231-1235

Método de produção 14

Condições de reacção

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C

Referência

- Asymmetric synthesis of (-)-9-epi-metazocine, Synlett, 2012, 23(9), 1349-1352

Método de produção 15

Condições de reacção

1.1 Reagents: Water Solvents: Ethyl lactate ; 24 h, 110 °C

Referência

- Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate system, Journal of Molecular Liquids, 2021, 331,

Método de produção 16

Condições de reacção

1.1 Catalysts: Zirconium(4+), hexaaquadi-μ-hydroxybis[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien… ; overnight, 50 °C

Referência

- Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactions, Journal of Organometallic Chemistry, 2014, 749, 241-245

Método de produção 17

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 16 h, rt

Referência

- Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live Cells, Journal of the American Chemical Society, 2017, 139(40), 14285-14291

1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials

- 3-Bromoanisole

- 2-bromo-1-ethynyl-4-methoxybenzene

- 1-(4-methoxyphenyl)ethan-1-one

- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol

1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products

1-(2-Bromo-4-methoxy-phenyl)-ethanone Literatura Relacionada

-

Alessandra Casnati,Marco Fontana,Elena Motti,Nicola Della Ca’ Org. Biomol. Chem. 2019 17 6165

89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone) Produtos relacionados

- 1527687-70-2(2-methyl-2-(thiolan-3-yl)propanoic acid)

- 1417794-32-1(2-Chloro-N-(1-(6-chloropyrimidin-4-yl)piperidin-4-yl)acetamide)

- 1376284-79-5({2-(1-methoxyethyl)-1,3-thiazol-4-ylmethyl}(methyl)amine)

- 922511-03-3(Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-)

- 10548-83-1(1-(3',4'-Dimethoxyphenyl)-1-propanol)

- 1797282-34-8(3,4-Difluoro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide)

- 439685-73-1(D-GULO-2-OCTULOSE, 4,8-ANHYDRO-1,3-DIDEOXY-)

- 2060048-76-0(Benzenamine, 2-(2-ethylcyclohexyl)-)

- 2172475-52-2(2,2-dimethyl-10-(2-methylpropyl)-6-oxa-9-azaspiro4.5decane)

- 18071-50-6(Methyl 2-hydroxy-3,5-diiodobenzoate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone

Pureza:99%

Quantidade:25g

Preço ($):449.0